molecular formula C22H21N3O3S B4065629 N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide

N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide

Numéro de catalogue B4065629
Poids moléculaire: 407.5 g/mol
Clé InChI: FENSPMDDDGCHPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells, which are responsible for producing antibodies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.

Mécanisme D'action

N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key component of the B-cell receptor signaling pathway, which is essential for B-cell development and survival. Inhibition of BTK activity by N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide leads to disruption of this pathway and induction of apoptosis in B-cells. Additionally, N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit other signaling pathways, such as the NF-κB pathway, which is involved in inflammation and autoimmunity.
Biochemical and physiological effects:
N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models. In cancer cells, N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide induces apoptosis and inhibits proliferation, leading to tumor regression. In autoimmune diseases, N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide reduces inflammation and autoimmunity by inhibiting B-cell activation and cytokine production. N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide is its specificity for BTK, which reduces the risk of off-target effects. N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide has also shown efficacy in preclinical models of various types of cancer and autoimmune diseases, indicating its potential as a broad-spectrum therapeutic agent. However, N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide has some limitations for lab experiments, including its relatively short half-life and poor solubility, which may affect its pharmacokinetics and bioavailability.

Orientations Futures

There are several potential future directions for research on N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases. Another area of interest is the evaluation of N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide in clinical trials for the treatment of various types of cancer and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanisms of action and potential side effects of N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide in humans.

Applications De Recherche Scientifique

N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied in preclinical models for the treatment of various types of cancer, including B-cell lymphomas and leukemias. In these studies, N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit BTK activity and induce apoptosis (programmed cell death) in cancer cells, leading to tumor regression. N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide has also been evaluated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has shown efficacy in reducing inflammation and autoimmunity.

Propriétés

IUPAC Name

N-(6-phenoxypyridin-3-yl)-1-(thiophene-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c26-21(16-8-11-25(12-9-16)22(27)17-10-13-29-15-17)24-18-6-7-20(23-14-18)28-19-4-2-1-3-5-19/h1-7,10,13-16H,8-9,11-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENSPMDDDGCHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.